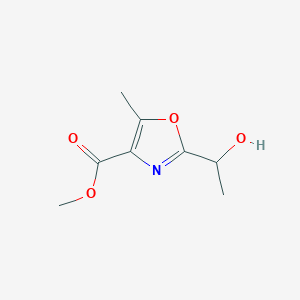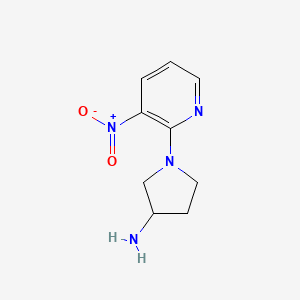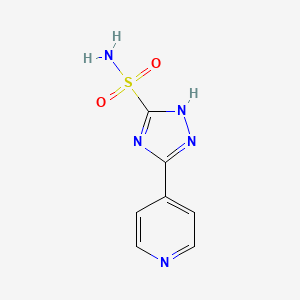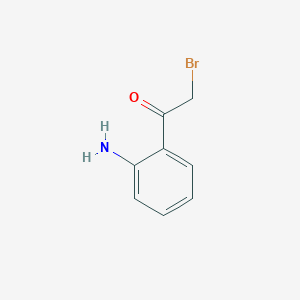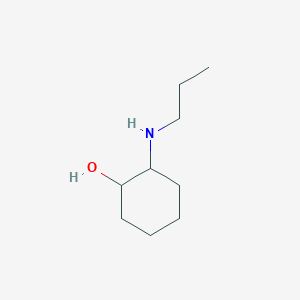
2-(Propylamino)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propylamino)cyclohexanol, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to amphetamine and methamphetamine. This compound is commonly used as a nasal decongestant and is also used recreationally for its stimulant effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)cyclohexanol typically involves the reaction of cyclohexanone with propylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process involves the following steps:
Formation of Imine: Cyclohexanone reacts with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form 2-(propylamino)cyclohexanol.
Industrial Production Methods
Industrial production of 2-(propylamino)cyclohexanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions
2-(Propylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanol derivatives.
科学研究应用
2-(Propylamino)cyclohexanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for its potential therapeutic uses, including as a nasal decongestant and in the treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(propylamino)cyclohexanol involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and euphoria. The compound targets monoamine transporters and inhibits their reuptake, resulting in elevated levels of neurotransmitters in the synaptic cleft .
相似化合物的比较
Similar Compounds
Amphetamine: Similar stimulant effects but with a different chemical structure.
Methamphetamine: More potent stimulant with a higher potential for abuse.
Cyclohexanol: Similar structure but lacks the propylamino group, resulting in different chemical properties and uses.
Uniqueness
2-(Propylamino)cyclohexanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexanol backbone with a propylamino group makes it a versatile compound with various applications in different fields.
属性
CAS 编号 |
66179-67-7 |
|---|---|
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
InChI 键 |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


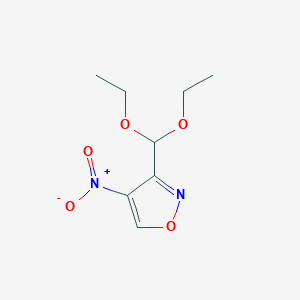
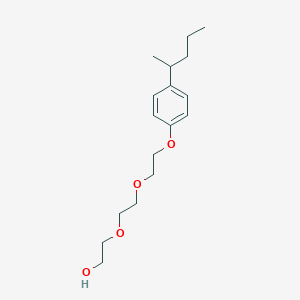
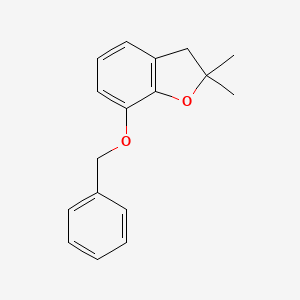
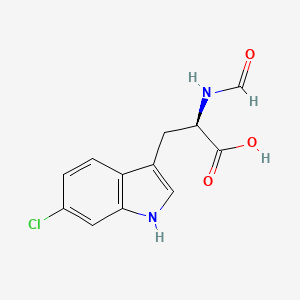
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
